molecular formula C29H28N2O7S B14728617 [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate CAS No. 6038-53-5

[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate

Cat. No.: B14728617
CAS No.: 6038-53-5
M. Wt: 548.6 g/mol
InChI Key: MYQXMTLALZTTFT-UHFFFAOYSA-N
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Description

[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, an oxolan ring, and a trityloxymethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate typically involves multiple steps, starting with the preparation of the pyrimidine and oxolan intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in the synthesis include trityl chloride, methanesulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The methanesulfonate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] acetate
  • [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] chloride

Uniqueness

Compared to similar compounds, [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate may exhibit unique reactivity and stability due to the presence of the methanesulfonate group. This functional group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

6038-53-5

Molecular Formula

C29H28N2O7S

Molecular Weight

548.6 g/mol

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate

InChI

InChI=1S/C29H28N2O7S/c1-39(34,35)38-24-19-27(31-18-17-26(32)30-28(31)33)37-25(24)20-36-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,24-25,27H,19-20H2,1H3,(H,30,32,33)

InChI Key

MYQXMTLALZTTFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC(=O)NC5=O

Origin of Product

United States

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